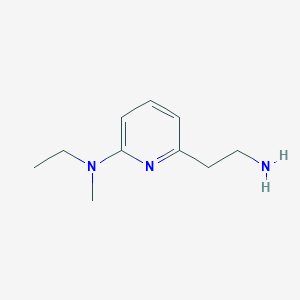
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Descripción general
Descripción
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate (EDPPC) is a unique and versatile compound that has been studied for its potential scientific applications and therapeutic effects. EDPPC is a derivative of pyridazine, a heterocyclic aromatic compound, and is composed of a pyridine ring, an ethyl group, and a carboxylate group. The structure of EDPPC is highly symmetrical, making it an ideal candidate for a variety of experiments and applications.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate's research applications are diverse, encompassing synthesis methodologies and biological activities. In the context of synthesis, it's involved in the creation of novel compounds, such as 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives. These compounds are synthesized through a series of reactions starting from ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate, leading to a variety of derivatives with potential antioxidant properties, surpassing even ascorbic acid in some cases (R. Zaki et al., 2017).
Antibacterial Applications
Furthermore, the compound's derivatives show promise in antibacterial applications. A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety resulted in pyran, pyridine, and pyridazine derivatives. These compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antibacterial agents (M. E. Azab et al., 2013).
Antimycobacterial Activity
The search for novel α-glucosidase inhibitors led to the discovery of pyridazine-based 1,2,3-triazole derivatives. These compounds showed significant inhibitory activities against yeast and rat α-glucosidase enzymes, with certain derivatives exhibiting potency comparable to acarbose. This suggests their potential as therapeutic agents for conditions like diabetes (S. Moghimi et al., 2021).
Molluscicidal Activity
Additionally, functionally substituted pyridine, pyrido[3,2-c]pyridazine, and pyrido[3,2-c]pyridazino[2′,3′-a]quinazoline derivatives synthesized from ethyl benzoylacetate and malononitrile dimer showed promising molluscicidal activity. This opens up potential applications in controlling mollusk populations, which can be pests in agricultural and aquatic environments (F. M. Abdelrazek et al., 2005).
Propiedades
IUPAC Name |
ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)12-8-9-13(16-15-12)17-10(2)6-5-7-11(17)3/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUIWPOMJJLDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C(CCCC2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)


